molecular formula C14H9BrO2 B15063273 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one CAS No. 87317-83-7

4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one

Cat. No.: B15063273
CAS No.: 87317-83-7
M. Wt: 289.12 g/mol
InChI Key: UTCSIUINGCNEKX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one (CAS: 87317-83-7) is a brominated coumarin derivative characterized by a naphthopyran backbone substituted with a bromomethyl group at the 4-position. Its molecular formula is C₁₄H₉BrO₂, with an average molecular weight of 289.13 g/mol. This compound is synthesized via methods described by Basanagouda et al. (2014), involving bromination of precursor coumarins under controlled conditions .

Properties

CAS No.

87317-83-7

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

4-(bromomethyl)benzo[h]chromen-2-one

InChI

InChI=1S/C14H9BrO2/c15-8-10-7-13(16)17-14-11-4-2-1-3-9(11)5-6-12(10)14/h1-7H,8H2

InChI Key

UTCSIUINGCNEKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=O)C=C3CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-2H-chromen-2-one using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using less hazardous solvents and reagents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted coumarin derivatives with various functional groups.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Methylated coumarin derivatives.

Mechanism of Action

The mechanism of action of 4-(BROMOMETHYL)-2H-BENZO[H]CHROMEN-2-ONE involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzymes or disruption of cellular processes. The compound’s chromenone core can also interact with DNA and proteins, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Derivatives

4-(Chloromethyl)-2H-benzo[h]chromen-2-one (CAS: 41321-76-0)
  • Molecular Formula : C₁₄H₉ClO₂
  • Molecular Weight : 244.67 g/mol .
  • Key Differences: The chloro substituent reduces molecular weight and reactivity compared to the bromo analog. Chlorine’s lower leaving-group ability may hinder nucleophilic substitution reactions, impacting its utility in further derivatization. No direct biological activity data is reported, but its reduced electrophilicity likely decreases cytotoxicity compared to the bromo compound .
9-Hydroxy-4-phenyl-2H-naphtho[1,2-b]pyran-2-one
  • Key Features :
    • A hydroxyl and phenyl group replace the bromomethyl substituent.
    • Reported as drug-sensitive in cytotoxicity screens, suggesting substituent polarity and hydrogen-bonding capacity enhance biological interactions .

Amino-Substituted Analogs

4H-Naphtho[1,2-b]pyran-4-one, 2-(butylamino)- (CAS: 503468-12-0)
  • Molecular Formula: C₁₇H₁₇NO₂
  • Molecular Weight : 267.32 g/mol .
  • Predicted pKa of 2.94 suggests protonation under physiological conditions, altering bioavailability compared to the electroneutral bromo compound .

Photochromic Naphthopyrans

6-Methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran
  • Key Features: Methoxy groups at the 6-, 8-, and 10-positions enhance photochromic properties, increasing the half-life of ring-opened isomers by stabilizing charge-separated merocyanine forms . Absorption maxima are hypsochromically shifted (~50 nm) compared to non-methoxy analogs .

Physicochemical Properties

Property 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one 4-(Chloromethyl) Analog 2-(Butylamino) Derivative
Molecular Weight (g/mol) 289.13 244.67 267.32
Melting Point (°C) Not reported Not reported 424.8 (predicted)
Solubility Low (non-polar solvents) Moderate High (polar solvents)
Reactivity High (Br as leaving group) Moderate Low (amine stability)

Biological Activity

4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one is a synthetic organic compound with a unique naphtho[1,2-b]pyran structure. Its molecular formula is C13H9BrO2, with a molar mass of approximately 281.11 g/mol. The presence of a bromomethyl group at the 4-position of the pyran ring enhances its electrophilic character, making it a candidate for various biological applications, particularly in medicinal chemistry.

The compound's structure allows it to undergo nucleophilic substitution reactions, which are significant for synthesizing derivatives with enhanced biological properties. The bromine atom contributes to its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one exhibits notable anticancer properties . In vitro studies have shown its cytotoxic effects against various cancer cell lines. For instance, assays measuring cell viability and proliferation suggest that this compound may inhibit cancer cell growth through several mechanisms that warrant further investigation .

The mechanisms through which 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one exerts its anticancer effects include:

  • Induction of apoptosis in cancer cells.
  • Disruption of cell cycle progression.
  • Targeting specific signaling pathways associated with tumor growth.

Case Studies

Several studies have focused on the biological activity of 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one:

  • Cytotoxicity Assays : A study demonstrated significant cytotoxicity against K562 and WM9 cell lines, indicating the compound's potential to induce apoptosis and inhibit proliferation .
  • Binding Affinity Studies : Interaction studies have utilized techniques such as molecular docking to assess the binding affinity of the compound to various biological targets, revealing promising therapeutic potentials .
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlighted the unique reactivity and potential applications of 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one. For example:
Compound NameStructural FeaturesUnique Attributes
4-(Chloromethyl)-2H-naphtho[1,2-b]pyran-2-oneChlorine instead of bromineDifferent reactivity profile
6-Methyl-4-(bromomethyl)-coumarinCoumarin backboneExhibits distinct fluorescence properties
5-Bromo-7-hydroxyflavoneFlavonoid structureKnown for antioxidant properties

Synthesis

The synthesis of 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one has been reported using established methods. A common procedure involves the reaction of naphthols with appropriate brominated reagents under controlled conditions to yield the desired compound .

Q & A

Basic: What are the standard synthetic protocols for 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one, and how can reaction conditions be optimized to improve yield and purity?

The compound is typically synthesized via acid-catalyzed reactions. A common method involves reacting substituted 1-naphthols with propargyl alcohols, followed by bromination. For example, Basanagouda et al. (2014) developed a protocol using bromomethylation of a preformed pyran intermediate . Reaction optimization includes:

  • Catalyst selection : Acid catalysts (e.g., polyphosphoric acid) promote Claisen rearrangement and electrocyclization steps critical for pyran formation .
  • Temperature control : Elevated temperatures (~60°C) enhance reaction rates but may require quenching to avoid side products like dimerized derivatives .
  • Purification : Flash chromatography (e.g., silica gel with EtOAc/pentane gradients) isolates the product, with yields reported up to 93% .

Advanced: How does UV irradiation and acidic conditions influence the structural isomerization of 2H-naphtho[1,2-b]pyran derivatives?

UV irradiation induces ring-opening of the pyran structure to form photomerocyanine isomers. Key findings include:

  • (Z)-isomer dominance : Brief UV exposure favors the (Z)-merocyanine form, while prolonged irradiation or acidic conditions stabilize the (E)-isomer via protonation .
  • Characterization : NMR and UV-Vis spectroscopy track isomer ratios. For example, the (E)-isomer exhibits a bathochromic shift due to extended conjugation .
  • Experimental design : Use deuterated solvents (e.g., CDCl₃) for NMR to monitor dynamic equilibria, and buffer solutions to modulate pH-dependent isomerization .

Advanced: What are the key challenges in characterizing the photochromic properties of this compound, and how can experimental setups address these?

Challenges include:

  • Isomer instability : Merocyanine forms revert thermally or under light. Solutions:
    • Low-temperature spectroscopy : Stabilize isomers at 77 K for UV-Vis/fluorescence analysis .
    • Kinetic studies : Use stopped-flow techniques to measure ring-opening/closing rates .
  • Signal overlap : NMR peaks for isomers may coalesce. Dynamic NMR at variable temperatures resolves this .

Advanced: How can acid-catalyzed dimerization of 2H-naphtho[1,2-b]pyran derivatives be controlled to achieve selective product formation?

Dimerization occurs via electrophilic aromatic substitution under strong acidic conditions (e.g., H₂SO₄ in acetic acid). Key strategies:

  • Concentration control : Dilute solutions (~0.1 M) minimize intermolecular reactions .
  • Time-dependent monitoring : Reaction progress (e.g., 48 hours) yields ~50% dimeric products, separable via fractional crystallization .
  • Structural validation : High-resolution MS and ¹H/¹³C NMR confirm dimer connectivity, while X-ray crystallography resolves regiochemistry .

Basic: What methodologies assess the stability of 4-(Bromomethyl)-2H-naphtho[1,2-b]pyran-2-one under storage and experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures .
  • Photostability : Accelerated UV aging tests (e.g., 254 nm irradiation) quantify degradation rates via HPLC .
  • Hydrolytic stability : pH-rate profiling (e.g., pseudo-first-order kinetics in buffers) predicts susceptibility to hydrolysis .

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